

A Comparative Spectroscopic Analysis of 3,5-Dimethyl-4-phenylisoxazole Derivatives

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-phenylisoxazole

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A detailed examination of the spectroscopic data for **3,5-Dimethyl-4-phenylisoxazole** and its derivatives reveals key structural insights valuable for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their molecular architecture.

Spectroscopic Data Comparison

The spectroscopic data for **3,5-Dimethyl-4-phenylisoxazole** and a representative derivative, 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole, are summarized below. These tables highlight the influence of substituents on the spectral properties of the core isoxazole structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound	Chemical Shift (δ) ppm
3,5-Dimethyl-4-phenylisoxazole	Data not fully available in a comparable format. A spectrum is accessible for review.[1]
3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole	2.50 (s, 3H, CH ₃), 2.82 (s, 3H, CH ₃), 7.89 (dd, 1H), 8.26 (d, 1H), 8.39 (d, 1H), 8.52 (s, 1H)[2]



¹³C NMR Data

Compound	Chemical Shift (δ) ppm
3,5-Dimethyl-4-phenylisoxazole	Data not available in the searched sources.
3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole	11.14, 11.43, 112.25, 123.21, 128.12, 131.24, 134.92, 148.32, 155.50, 156.39, 163.31[2]

Infrared (IR) Spectroscopy

Compound	Wavenumber (cm ⁻¹)	Assignment
3,5-Dimethyl-4- phenylisoxazole	Data not available in the searched sources.	-
3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole	2923, 2856	C-H stretching
1603	N=N stretching	
1491	C=C aromatic stretching	_
1405	N-O stretching[2]	_

Mass Spectrometry (MS)

Compound	m/z	lon
3,5-Dimethyl-4- phenylisoxazole	Data not available in the searched sources.	-
3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole	247.05	[M+1] ⁺ [2]

Experimental Protocols

The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction. A general procedure is outlined below.

General Synthesis of Isoxazole Derivatives:



A common method for synthesizing isoxazole rings is through the reaction of a nitrile oxide with an alkyne. For the synthesis of more complex derivatives, such as those containing an isoxazolidine ring, freshly prepared nitrones can be reacted with appropriate alkene-containing compounds. For instance, the S-alkylation of a thiol group using allyl bromide or propargyl bromide can yield precursors for cycloaddition reactions.[2] All synthesized compounds are typically characterized using spectroscopic methods like IR and NMR to confirm their structure. [2]

Spectroscopic Analysis:

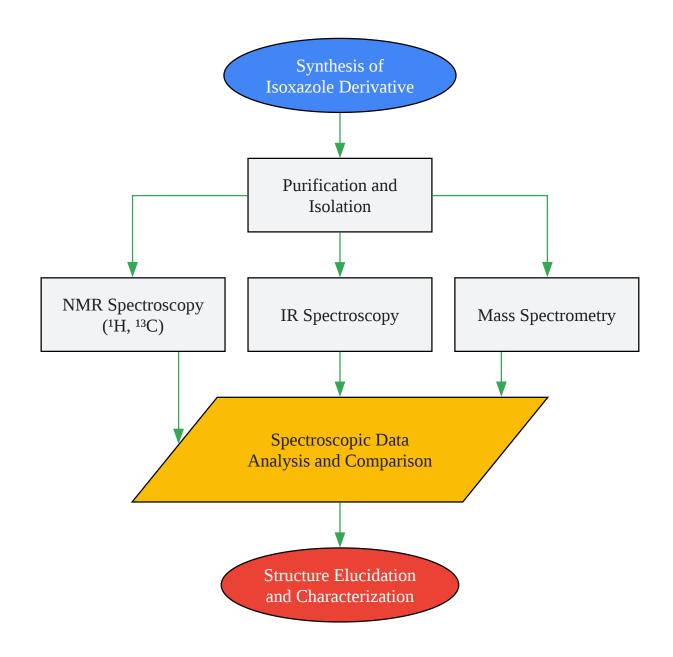
- NMR spectra are typically recorded on spectrometers operating at frequencies such as 300, 400, or 500 MHz.[2][3][4] Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with tetramethylsilane (TMS) serving as an internal standard.[2][4]
- IR spectra are often recorded using KBr pellets on an FTIR spectrometer.[5]
- Mass spectra can be obtained using techniques like electrospray ionization (ESI).[5][6]

Visualizing Molecular Structure and Experimental Workflow

To better understand the structural relationships and the process of data acquisition, the following diagrams are provided.

Caption: General structure of **3,5-Dimethyl-4-phenylisoxazole** derivatives.





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Caption: Workflow for spectroscopic data acquisition and comparison.

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